molecular formula C12H9Cl2NO2S B2378448 4-chloro-N-(2-chlorophenyl)benzenesulfonamide CAS No. 7454-48-0

4-chloro-N-(2-chlorophenyl)benzenesulfonamide

Cat. No.: B2378448
CAS No.: 7454-48-0
M. Wt: 302.17
InChI Key: FXJWGIYQVLNWHL-UHFFFAOYSA-N
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Description

4-chloro-N-(2-chlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9Cl2NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a benzene ring, with chlorine atoms substituted at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-chloro-N-(2-chlorophenyl)benzenesulfonamide involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the careful control of temperature and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-chloro-N-(2-chlorophenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms can also participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(2-chlorophenyl)benzenesulfonamide
  • 4-chloro-N-(4-chlorophenyl)benzenesulfonamide
  • 4-chloro-N-(2,4-dichlorophenyl)benzenesulfonamide

Uniqueness

4-chloro-N-(2-chlorophenyl)benzenesulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of chlorine atoms at distinct positions on the benzene ring can affect the compound’s electronic properties, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

4-chloro-N-(2-chlorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c13-9-5-7-10(8-6-9)18(16,17)15-12-4-2-1-3-11(12)14/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJWGIYQVLNWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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